molecular formula C19H15N3O2S B2489321 1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 955801-01-1

1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2489321
CAS No.: 955801-01-1
M. Wt: 349.41
InChI Key: YBODJRQJUVQQCW-UHFFFAOYSA-N
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Description

1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiophene and benzyl groups further enhances its chemical properties and potential interactions with biological targets.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and a suitable diketone.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a nucleophilic substitution reaction using thiophene-2-carboxaldehyde.

    Benzylation: The final step involves the benzylation of the intermediate compound using benzyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrido[3,2-d]pyrimidine core can be reduced to alcohols.

    Substitution: The benzyl and thiophene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.

    Chemical Biology: Researchers use this compound to probe the mechanisms of biological reactions and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional nitrogen atoms in the ring system.

    Thioglycoside Derivatives: Compounds with a thiophene moiety and glycosidic linkage.

Uniqueness

1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of the pyrido[3,2-d]pyrimidine core with benzyl and thiophene groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-18-17-16(9-4-10-20-17)21(12-14-6-2-1-3-7-14)19(24)22(18)13-15-8-5-11-25-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBODJRQJUVQQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CS4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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